Cas no 931-61-3 (N-methylpyrimidin-2-amine)

N-Methylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylamino group at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and agrochemicals. Its pyrimidine scaffold is notable for participating in hydrogen bonding and π-stacking interactions, enhancing its utility in molecular recognition and drug design. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its reactivity allows for further functionalization, making it valuable for derivatization in medicinal chemistry. N-Methylpyrimidin-2-amine is commonly employed in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.
N-methylpyrimidin-2-amine structure
N-methylpyrimidin-2-amine structure
Product Name:N-methylpyrimidin-2-amine
CAS No:931-61-3
MF:C5H7N3
MW:109.129180192947
MDL:MFCD00234126
CID:94147
PubChem ID:265776
Update Time:2025-10-29

N-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methylaminopyrimidine
    • 2-Pyrimidinamine, N-methyl- (9CI)
    • N-Methyl-2-pyrimidinamine
    • methyl(pyrimidin-2-yl)amine
    • N-methylpyrimidin-2-amine
    • NSC 102272
    • 2-Pyrimidinamine, N-methyl-
    • Methyl-pyrimidin-2-yl-amine
    • Pyrimidine, 2-(methylamino)-
    • Methylaminopyrimidin
    • JH4
    • NSC102272
    • methyl-2 pyrimidinylamine
    • 2-(Methylamino)pyrimidine
    • methylpyrimidin-2-yl-amine
    • 2-Pyrimidinamine,N-methyl-
    • NCIOpen2_001912
    • KSC492S2L
    • BQNXHDSGGRTFNX-UHFFFAOYSA-N
    • N-Methyl-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-(methylamino)- (6CI, 7CI, 8CI)
    • 8HQB8CU97K
    • BS-12860
    • F8880-7050
    • SCHEMBL22004207
    • UNII-8HQB8CU97K
    • MFCD00234126
    • pyrimidine, 2-methylamino-
    • ALBB-031685
    • DB-021371
    • Z54628578
    • CS-0061723
    • 931-61-3
    • DTXSID40295478
    • AB05135
    • EN300-43236
    • NSC-102272
    • SY109149
    • F30217
    • 2(N-methylamino)pyrimidine
    • AC-907/25004462
    • SCHEMBL676888
    • AKOS008019353
    • MDL: MFCD00234126
    • Inchi: 1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8)
    • InChI Key: BQNXHDSGGRTFNX-UHFFFAOYSA-N
    • SMILES: N1C(NC)=NC=CC=1

Computed Properties

  • Exact Mass: 109.06400
  • Monoisotopic Mass: 109.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 58.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.144
  • Melting Point: 60-62 ºC
  • Boiling Point: 216 ºC
  • Flash Point: 85 ºC
  • Refractive Index: 1.587
  • PSA: 37.81000
  • LogP: 0.59130

N-methylpyrimidin-2-amine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-methylpyrimidin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene
Reference
The chemistry of the alkali amides. III
Levine, Robert; Fernelius, W. Conard, Chemical Reviews (Washington, 1954, 54, 449-573

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt → 80 °C; 80 °C → rt
Reference
Preparation of heteroaryloxotetrahydrodiazepinoindolecarboxamide derivatives and analogs for use as RSK inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of 2-aminopyrimidines and their use for treatment of hypertension and congestive heart failure
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  48 h, reflux
Reference
Method for preparation of 1-methyl-5-aryl-2-aminoimidazoles and their reactivity
Smirnova, T. A.; Kurapov, P. B.; Vetrova, E. L.; Bass, A. G.; Nam, N. L., Izvestiya Timiryazevskoi Sel'skokhozyaistvennoi Akademii, 2003, (4), 132-141

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C → reflux
Reference
Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani
McNamara, Nicole; Saunders, Eleanor; Varghese, Swapna; Zheng, Rebecca; Simpson, Kaylene; et al, European Journal of Medicinal Chemistry, 2022, 240,

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  15 h, 80 °C
Reference
N-Methylamino Pyrimidyl Amides (MAPA): Highly Reactive, Electronically-Activated Amides in Catalytic N-C(O) Cleavage
Meng, Guangrong ; Lalancette, Roger; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(17), 4656-4659

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Monomer synthesis. IX. Methylation of 2-aminopyridine
Overberger, C. G.; Kogon, Irving C., Journal of the American Chemical Society, 1954, 76, 1065-8

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Water ;  17 h, rt → 100 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  cooled
Reference
Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines
Das, Animesh; Jana, Akash; Maji, Biplab, Chemical Communications (Cambridge, 2020, 56(31), 4284-4287

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol
Reference
New 5-Aryl-1H-imidazoles Display in Vitro Antitumor Activity against Apoptosis-Resistant Cancer Models, Including Melanomas, through Mitochondrial Targeting
Mathieu, Veronique; Van Den Berge, Emilie; Ceusters, Justine; Konopka, Tomasz; Cops, Antonin; et al, Journal of Medicinal Chemistry, 2013, 56(17), 6626-6637

Production Method 10

Reaction Conditions
1.1 Solvents: Acetone ;  15 h, 75 °C; 75 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0.5 h, 80 °C
Reference
Substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles as voltage-gated sodium channel modulators
Zidar, Nace; Jakopin, Ziga; Madge, David J.; Chan, Fiona; Tytgat, Jan; et al, European Journal of Medicinal Chemistry, 2014, 74, 23-30

Production Method 11

Reaction Conditions
1.1 Solvents: Water
Reference
Simple pyrimidines. III. Methylation and structure of the aminopyrimidines
Brown, D. J.; Hoerger, Earl; Mason, S. F., Journal of the Chemical Society, 1955, 4035, 4035-40

Production Method 12

Reaction Conditions
1.1 Solvents: Ethanol
Reference
2-(Dimethylamino)pyrimidine
Overberger, C. G.; Kogon, Irving C.; Minin, Ronald, Organic Syntheses, 1955, 35, 58-9

Production Method 13

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, 150 °C
Reference
Compositions providing enhanced antibacterial activity against gram-positive bacteria and use thereof
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 50 °C
Reference
Preparation of substituted thiazoles as tubulin polymerization inhibitors useful in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Phenylmagnesium bromide
Reference
The role of chelation in the formylation of Grignard reagents with N-formyl amines
Amaratunga, Wimal; Frechet, Jean M. J., Tetrahedron Letters, 1983, 24(11), 1143-6

Production Method 16

Reaction Conditions
Reference
A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines
Ermolat'ev, Denis S.; Van der Eycken, Erik V., Journal of Organic Chemistry, 2008, 73(17), 6691-6697

N-methylpyrimidin-2-amine Raw materials

N-methylpyrimidin-2-amine Preparation Products

N-methylpyrimidin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:931-61-3)N-methylpyrimidin-2-amine
Order Number:A859857
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):247.0/666.0
Email:sales@amadischem.com

Additional information on N-methylpyrimidin-2-amine

N-Methylpyrimidin-2-Amine: A Comprehensive Overview

N-Methylpyrimidin-2-amine, also known by its CAS number 931-61-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the pyrimidine family, a group of heterocyclic aromatic compounds that are widely studied due to their unique electronic properties and potential uses in drug design, catalysis, and optoelectronics. The structure of N-methylpyrimidin-2-amine consists of a pyrimidine ring with an amino group at position 2 and a methyl group attached to the nitrogen atom. This specific substitution pattern imparts distinct chemical and physical properties to the molecule.

Recent studies have highlighted the importance of N-methylpyrimidin-2-amine in the development of advanced materials. For instance, researchers have explored its role as a precursor for synthesizing metal-free carbon nitride frameworks, which exhibit exceptional catalytic activity in hydrogen evolution reactions. These frameworks are promising candidates for sustainable energy applications, particularly in water splitting processes. The ability of N-methylpyrimidin-2-amine to form stable carbon nitride networks is attributed to its ability to undergo thermal condensation reactions under controlled conditions.

In addition to its role in materials science, N-methylpyrimidin-2-amine has gained attention in medicinal chemistry due to its potential as a bioactive compound. Several studies have investigated its interactions with biological systems, particularly its ability to modulate enzyme activity and cellular signaling pathways. For example, recent research has demonstrated that derivatives of N-methylpyrimidin-2-amine can inhibit certain kinases involved in cancer progression, making them promising leads for anti-cancer drug development.

The synthesis of N-methylpyrimidin-2-amine typically involves the methylation of pyrimidin-2-amine using methylating agents such as methyl iodide or dimethyl sulfate. This reaction is often carried out under basic conditions to facilitate the nucleophilic substitution process. The resulting compound can then be purified using standard chromatographic techniques or recrystallization methods. The ease of synthesis and high yield make N-methylpyrimidin-2-amine an attractive starting material for further chemical transformations.

From an environmental perspective, N-methylpyrimidin-2-amine has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it exhibits moderate biodegradation rates under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further research is needed to fully understand its environmental impact and potential risks associated with large-scale production or use.

In conclusion, N-Methylpyrimidin-2-Amine (CAS No. 931-61-3) is a multifaceted compound with applications spanning materials science, medicinal chemistry, and environmental studies. Its unique chemical properties and versatility make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:931-61-3)N-methylpyrimidin-2-amine
A859857
Purity:99%/99%
Quantity:5g/25g
Price ($):247.0/666.0
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